
3-(Perfluorobutyryl)-(-)-camphor
Übersicht
Beschreibung
The compound "3-(Perfluorobutyryl)-(-)-camphor" belongs to a class of chemicals that include perfluoroalkyl moieties, which are known for their unique properties, including chemical and thermal stability, and hydrophobic and lipophobic characteristics. This compound is of interest due to its potential applications in various fields, such as materials science, pharmaceuticals, and analytical chemistry.
Synthesis Analysis
The synthesis of related compounds, such as immobilized 3-(perfluoroalkanoyl)-(1R)-camphorate nickel complexes, involves the immobilization of these complexes onto poly(dimethylsiloxane) phases. These complexes have been synthesized, characterized, and used for enantioseparation abilities in gas chromatography, indicating the versatility and applicability of this compound class in separation sciences (Stockinger, Spallek, & Trapp, 2012).
Molecular Structure Analysis
The molecular structure of oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) shows a trimeric state in the solid form. It crystallizes in the cubic system with a planar V3O3 ring, highlighting the complex geometry and coordination environment around the vanadium atoms, which is crucial for its catalytic activity in asymmetric hetero Diels-Alder reactions (Togni, Rist, Rihs, & Schweiger, 1993).
Chemical Reactions and Properties
Research into the chemical reactions of camphor derivatives has shown the potential for creating fluorinated amino acids via photoinduced diastereoselective addition of perfluoroalkyl iodides to acrylic acid derivatives. This method allows for moderate to good stereoselectivities, offering a route to chiral fluorine-containing amino acids, which could be related to the reactivity and potential applications of "this compound" (Yajima & Nagano, 2007).
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis : A study by Gerstberger and Anwander (2001) explored the use of mesoporous inorganic/metalorganic hybrid materials, combining rare earth metal centers with chiral ligands including 3-(Perfluorobutyryl)-(-)-camphor, for asymmetric catalysis. They found that these materials displayed increased catalytic activity in asymmetric hetero-Diels–Alder cyclization reactions (Gerstberger & Anwander, 2001).
Toxicokinetics and Biotransformation : Völkel et al. (2006) investigated the toxicokinetics and biotransformation of 3-(4-Methylbenzylidene)camphor in rats after oral administration, which is a related compound. This study provides insights into the metabolism and elimination pathways of similar camphor derivatives (Völkel et al., 2006).
Receptor Activation and Desensitization : Xu, Blair, and Clapham (2005) examined how camphor activates and desensitizes the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) channel, a study relevant for understanding the molecular action of various camphor derivatives, including this compound (Xu, Blair, & Clapham, 2005).
Sunscreens and Cosmetic Applications : Research by Janjua et al. (2008) on the absorption and excretion of sunscreen ingredients, including 3-(4-Methylbenzylidene)camphor, highlights the relevance of studying the toxicological profile and skin penetration of this compound and related compounds in cosmetic applications (Janjua et al., 2008).
Organic Chemistry and NMR Techniques : A study by Yoneda et al. (2007) demonstrates the use of camphor in illustrating NMR techniques, which could be relevant for the structural analysis of this compound (Yoneda et al., 2007).
Chiroptical Properties and Crystal Structures : Lin et al. (2011) examined the relationship between crystal structures and chiroptical properties of chiral Yb(III) complexes with camphor-derivative β-diketone ligands, a study relevant to the structural and optical properties of this compound (Lin et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,4S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOESYEGLBLNR-NSMOOJLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583510 | |
| Record name | (1S,4S)-3-(Heptafluorobutyryl)camphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115224-00-5 | |
| Record name | (1S,4S)-3-(Heptafluorobutyryl)camphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptafluorobutyryl-(-)-camphor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 3-(perfluorobutyryl)-(-)-camphor in this research?
A: this compound, alongside its enantiomer and other similar ligands, played a crucial role in controlling the chirality of the synthesized Dy2 single-molecule magnets []. These complexes, featuring lanthanide ions, exhibit interesting magnetic properties and have potential applications in high-density data storage and quantum computing. By utilizing a chiral ligand like this compound, the researchers aimed to introduce chirality into the resulting complexes, influencing their magnetic behavior and potentially leading to materials with enhanced magneto-optical properties.
Q2: How does the structure of this compound contribute to the properties of the final Dy2 complexes?
A: While the abstract doesn't delve into the specific structural contributions of this compound, it's known that the choice of ligands in lanthanide complexes significantly impacts their properties. The steric bulk of the perfluorobutyryl group and the rigidity of the camphor framework likely influence the coordination geometry around the Dy ions, affecting the magnetic anisotropy and ultimately the magnetic behavior of the resulting complexes []. Further investigation into the crystal structures and magnetic measurements of these specific complexes would provide more detailed insights.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






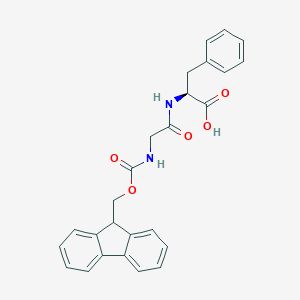
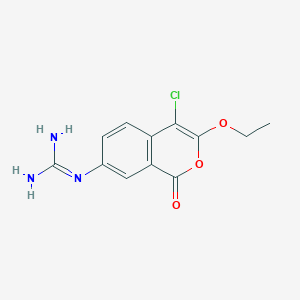
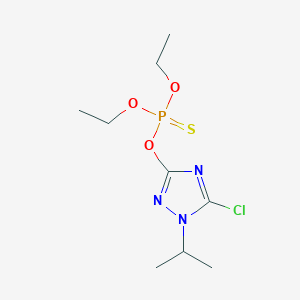
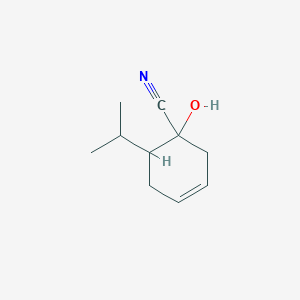
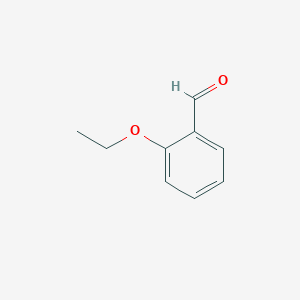

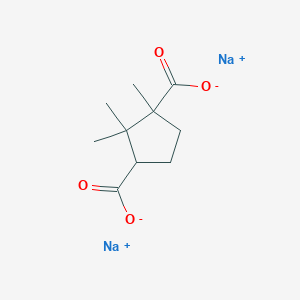
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)

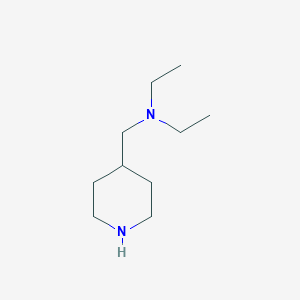
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)